molecular formula C23H19ClO2 B14215609 2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione

2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione

Cat. No.: B14215609
M. Wt: 362.8 g/mol
InChI Key: LINSMFGITLYCMC-UHFFFAOYSA-N
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Description

2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione is an organic compound with a complex structure that includes a chlorophenyl group, an ethyl group, and a diphenylpropane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl ethyl ketone with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione
  • 2-[1-(3-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione
  • 2-[1-(4-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione

Uniqueness

2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClO2

Molecular Weight

362.8 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C23H19ClO2/c1-16(19-14-8-9-15-20(19)24)21(22(25)17-10-4-2-5-11-17)23(26)18-12-6-3-7-13-18/h2-16,21H,1H3

InChI Key

LINSMFGITLYCMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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